molecular formula C25H26ClN3O3 B14936627 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B14936627
M. Wt: 451.9 g/mol
InChI Key: IXKFWXKEONYTSI-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a carbazole core linked to an indole moiety through an acetamide bridge, with additional functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the carbazole and indole intermediates, which are then coupled through an acetamide linkage. Key steps include:

    Formation of the Carbazole Intermediate: This involves the chlorination of carbazole followed by reduction and cyclization reactions.

    Preparation of the Indole Intermediate: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Coupling Reaction: The carbazole and indole intermediates are coupled using acetic anhydride under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
  • N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-ethoxyethyl)-1H-indol-4-yl]oxy}acetamide

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide stands out due to its specific functional groups that enhance its reactivity and biological activity. The presence of the methoxyethyl group, in particular, contributes to its unique properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C25H26ClN3O3/c1-31-14-13-29-12-11-18-21(29)9-4-10-22(18)32-15-23(30)27-20-8-3-6-17-16-5-2-7-19(26)24(16)28-25(17)20/h2,4-5,7,9-12,20,28H,3,6,8,13-15H2,1H3,(H,27,30)

InChI Key

IXKFWXKEONYTSI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl

Origin of Product

United States

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